3-(2-Ethylhexyl)thiophene

Organic Photovoltaics Energy Level Tuning Copolymer Synthesis

3-(2-Ethylhexyl)thiophene (CAS 121134-38-1) is a 3-alkylthiophene monomer featuring a branched 2-ethylhexyl side chain at the 3-position of the thiophene ring. This structural motif confers enhanced solubility and solution processability to its corresponding polymers and copolymers, making it a critical building block for high-performance organic semiconductors.

Molecular Formula C12H20S
Molecular Weight 196.35 g/mol
CAS No. 121134-38-1
Cat. No. B058148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethylhexyl)thiophene
CAS121134-38-1
Molecular FormulaC12H20S
Molecular Weight196.35 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC1=CSC=C1
InChIInChI=1S/C12H20S/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h7-8,10-11H,3-6,9H2,1-2H3
InChIKeyHWMQCIZYXLAJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Ethylhexyl)thiophene (CAS 121134-38-1): A Branched Alkylthiophene Building Block for Advanced Organic Electronics


3-(2-Ethylhexyl)thiophene (CAS 121134-38-1) is a 3-alkylthiophene monomer featuring a branched 2-ethylhexyl side chain at the 3-position of the thiophene ring. This structural motif confers enhanced solubility and solution processability to its corresponding polymers and copolymers, making it a critical building block for high-performance organic semiconductors . It is primarily utilized in the synthesis of regioregular conjugated polymers, including poly(3-(2-ethylhexyl)thiophene) (P3EHT) and various copolymers, which are integral to applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Why 3-(2-Ethylhexyl)thiophene Cannot Be Replaced by Generic Alkylthiophene Analogs


Simple substitution of 3-(2-ethylhexyl)thiophene with linear alkyl chain analogs (e.g., 3-hexylthiophene) or other branched monomers is not functionally equivalent. The specific steric bulk and branching pattern of the 2-ethylhexyl group critically modulate polymer morphology, solubility, and electronic energy levels. This leads to quantifiably different performance metrics in devices [1]. As demonstrated in the following quantitative evidence, the choice of this specific side chain directly impacts key device parameters such as open-circuit voltage, power conversion efficiency, and charge carrier mobility, which cannot be replicated by generic in-class alternatives [2].

Quantitative Differentiation of 3-(2-Ethylhexyl)thiophene: Head-to-Head Comparisons with Leading Analogs


HOMO Energy Level Deepening in Copolymer Blends vs. Linear Alkyl Analogs

Incorporating 3-(2-ethylhexyl)thiophene (EHT) into copolymer backbones significantly deepens the Highest Occupied Molecular Orbital (HOMO) energy level compared to polymers using only linear hexyl side chains. In a ternary copolymer system, the inclusion of 15% EHT units enables a HOMO level of -5.78 eV, which is substantially lower than that of analogous P3HT-based copolymers [1].

Organic Photovoltaics Energy Level Tuning Copolymer Synthesis

Open-Circuit Voltage (Voc) Enhancement in Solar Cells vs. P3HT Homopolymer

The introduction of 2-ethylhexyl side chains via 3-(2-ethylhexyl)thiophene monomer units leads to a marked increase in the open-circuit voltage (Voc) of polymer solar cells. This is demonstrated in a series of random copolymers where an increasing EHT content directly correlates with a higher Voc [1].

Organic Solar Cells Voc Tuning Copolymer Design

Power Conversion Efficiency (PCE) Doubling in Photovoltaic Polymers vs. n-Dodecyl Analog

In a direct comparison of benzodithiophene-alt-alkylbithiophene copolymers, the polymer bearing the 2-ethylhexyl side chain (PBDTBiTh(2EH)) demonstrated a power conversion efficiency (PCE) that was double that of its counterpart with a linear n-dodecyl side chain (PBDTBiTh(12C)) [1].

Organic Photovoltaics Polymer Solar Cells Side-Chain Engineering

Charge Carrier Mobility in Block Copolymer OFETs vs. Random Copolymer and Homopolymer Analogs

The use of 3-(2-ethylhexyl)thiophene in all-conjugated diblock copolymers results in significantly higher field-effect hole mobilities compared to random copolymers and can even approach those of the crystalline homopolymer. Specifically, a P(3HT-b-3EHT) diblock copolymer with 83 mol% P3HT exhibits a mobility of 0.14 cm²/Vs [1].

Organic Field-Effect Transistors Charge Transport Block Copolymers

Optical Band Gap Tuning vs. Unsubstituted Thiophene and Linear Analogs

The introduction of the 2-ethylhexyl side chain alters the optical band gap of the resulting polymer. Poly(3-(2-ethylhexyl)thiophene) (P3EHT) exhibits a higher optical band gap compared to its linear hexyl analog P3HT, and also relative to unsubstituted thiophene .

Optoelectronic Properties Band Gap Engineering UV-Vis Spectroscopy

Enhanced Solubility and Amorphous Film Formation vs. Linear Hexyl Analog

The branched 2-ethylhexyl side chain confers superior solubility in common organic solvents compared to linear alkyl chains. This enables the formation of amorphous polymer films, a property leveraged in applications like binder materials for organic thin-film transistors (OTFTs) [1].

Solution Processability Polymer Morphology OFET Binder Materials

Optimal Use Cases for 3-(2-Ethylhexyl)thiophene Based on Quantified Performance Differentiation


High-Voltage Organic Photovoltaics (OPVs)

This monomer is ideally suited for synthesizing copolymers designed to achieve high open-circuit voltage (Voc) in bulk heterojunction solar cells. The deep HOMO level (-5.78 eV) and high Voc (up to 0.83 V) observed in P3HT-CNT-EHT copolymers [1] make it a prime candidate for developing efficient polymer:fullerene or polymer:non-fullerene acceptor solar cells. The 2.1% PCE achieved in benzodithiophene copolymers, which is double that of the n-dodecyl analog [2], further validates its use for maximizing solar energy conversion.

Solution-Processed Organic Field-Effect Transistors (OFETs)

The monomer is a key component for synthesizing high-mobility, all-conjugated block copolymers for OFET channels. The ability of P(3HT-b-3EHT) diblock copolymers to achieve mobilities of 0.14 cm²/Vs [3] while maintaining solution processability makes it a strategic choice for next-generation flexible electronics. The enhanced solubility of the 2-ethylhexyl side chain ensures compatibility with scalable manufacturing techniques like roll-to-roll printing and spin-coating [3].

Polymer Binder and Interfacial Layer in Organic Electronics

The strong solubility and amorphous film-forming ability of its homopolymer, P3EHT, make this monomer a valuable precursor for specialty polymer binders and interfacial layers. The reported mobility of 2.5 × 10⁻⁴ cm²/Vs and on/off ratio of 0.57 × 10³ in OTFT blends [4] demonstrate its functional viability, where its amorphous nature can improve film uniformity and device stability compared to semi-crystalline binders derived from linear alkylthiophenes [4].

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